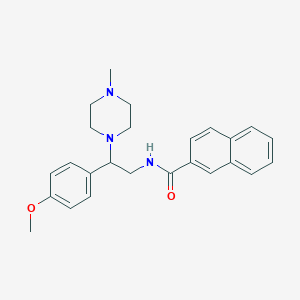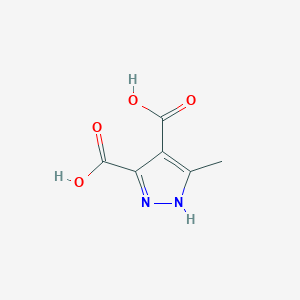
5-Methyl-1H-pyrazol-3,4-dicarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves several key steps, including condensation, cyclocondensation, and functionalization reactions. For instance, the synthesis of semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from ethyl 3-methyl-1H-pyrazole-4-carboxylate showcases the intricate processes involved in creating pyrazole-based compounds (Cheng et al., 2017). These ligands are then used to assemble coordination polymers with metal ions, highlighting the compound's versatility in forming complex structures.
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant diversity and complexity. For example, structural and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid indicate the compound's ability to crystallize in specific space groups, stabilized by intermolecular hydrogen bonds, showcasing the detailed molecular interactions that dictate the compound's structural characteristics (Tamer et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various functionalization reactions, as evidenced by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reaction with diamines. These reactions not only extend the compound's chemical repertoire but also elucidate its reactive sites and potential for further chemical modifications (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline structure and thermal properties, are crucial for understanding their stability and behavior under different conditions. The crystalline structure of these compounds, often characterized by X-ray diffraction, reveals their solid-state arrangements and the interactions that stabilize these structures. For instance, studies on compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids provide insights into their crystallization processes and molecular docking studies, which are essential for their application in various fields (Reddy et al., 2022).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“5-Methyl-1H-pyrazol-3,4-dicarbonsäure” wird in der organischen Synthese verwendet. Sie ist an mehreren Reaktionen als Reagenz für die Herstellung von Aminothiazolen beteiligt .
γ-Sekretase-Modulatoren
Diese Verbindung wird bei der Synthese von γ-Sekretase-Modulatoren verwendet. γ-Sekretase ist eine intramembrane Protease, die eine entscheidende Rolle bei der Entwicklung der Alzheimer-Krankheit spielt .
JAK2-Inhibitoren
Sie wird auch bei der Synthese von potentiellen JAK2-Inhibitoren für die Therapie myeloproliferativer Erkrankungen verwendet . JAK2 ist eine Art von Protein, das Signale von chemischen Signalen außerhalb der Zelle an Zellen sendet und an vielen zellulären Prozessen beteiligt ist.
TGF-β1- und Active A-Signalinhibitoren
Die Verbindung wird bei der Synthese von Pyridinderivaten als TGF-β1- und Active A-Signalinhibitoren verwendet . TGF-β1 ist ein Zytokin, das viele zelluläre Funktionen erfüllt, darunter die Kontrolle des Zellwachstums, der Zellproliferation, der Zelldifferenzierung und der Apoptose.
c-Met-Kinase-Inhibitoren
Sie wird bei der Synthese von MK-2461-Analoga als Inhibitoren der c-Met-Kinase zur Behandlung von Krebs verwendet . c-Met ist ein Protein, das beim Menschen vom MET-Gen kodiert wird, und dessen Dysregulation mit der Entstehung von Krebs in Verbindung gebracht wurde.
Antitumormittel
Die Verbindung wird häufig bei der Synthese von potenziellen Antitumormitteln verwendet. So wurde sie zum Beispiel zur Entwicklung und Synthese neuer Sulfonamid-haltiger Pyrazol-3-carboxamide und Pyrazol-3,4-dicarboxamide verwendet, die in vitro antiproliferative Aktivitäten gegen HeLa-Zellen (menschlicher Gebärmutterhalskrebs) gezeigt haben .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-methyl-1H-pyrazole-3,4-dicarboxylic acid would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Given the antiproliferative activities of similar pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation
Result of Action
Given the antiproliferative activities of similar pyrazole derivatives , it’s possible that this compound could inhibit cell proliferation, potentially leading to cell death in certain cancer cell lines.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially impact the compound’s action. For instance, the compound’s stability could be affected by high temperatures .
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrazole-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFYVYHNAOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
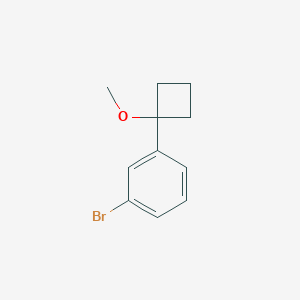
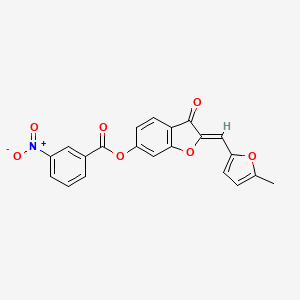
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
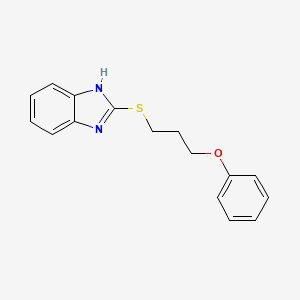
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)
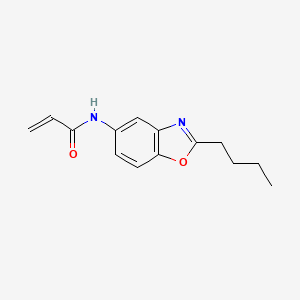
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
